molecular formula C13H18N2O3 B6538916 ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate CAS No. 1060352-19-3

ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate

Cat. No.: B6538916
CAS No.: 1060352-19-3
M. Wt: 250.29 g/mol
InChI Key: UHZBTLFIUHRQGI-UHFFFAOYSA-N
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Description

Ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate is a type of carbamate compound . Carbamates are organic compounds that are formally derived from carbamic acid . They are usually formed by transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups .


Synthesis Analysis

The synthesis of carbamates like this compound can be achieved through various methods . One such method involves the use of dimethylcarbamoyl chloride (DMCC) as a reagent for transferring a dimethylcarbamoyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing a total of 38 bonds . These include 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 tertiary amine (aromatic) .


Chemical Reactions Analysis

Carbamates like this compound can undergo various chemical reactions . For instance, ethyl carbamate, a type of carbamate, is found in many fermented foods and beverages .

Scientific Research Applications

EDMC has a wide range of applications in scientific research. It is used as a reagent in various chemical reactions, such as the synthesis of heterocyclic compounds and the preparation of polymers. It is also used as a catalyst in the synthesis of polymers and as a protective agent in the synthesis of organic compounds. In addition, EDMC is used as a reagent in the synthesis of organic compounds, such as polyimides and polyacetylenes.

Advantages and Limitations for Lab Experiments

The main advantage of using EDMC in lab experiments is its low cost and high reactivity. It is also relatively non-toxic, making it safe to handle and use in the lab. However, EDMC is not suitable for use in reactions involving highly reactive compounds, as it may cause unwanted side reactions. Additionally, EDMC is not approved for human or animal consumption and should not be ingested or applied to the skin.

Future Directions

Due to its low toxicity, high reactivity, and relatively low cost, EDMC has potential for use in a wide range of scientific applications. It could be used as a reagent in the synthesis of heterocyclic compounds, polymers, and other organic compounds. Additionally, EDMC could be used in the synthesis of polyimides and polyacetylenes. It could also be used as a catalyst in the synthesis of polymers and as a protective agent in the synthesis of organic compounds. Finally, EDMC could be used as a catalyst in the production of biodegradable plastics.

Synthesis Methods

EDMC is typically synthesized through a reaction between dimethylcarbamoyl chloride and phenol. This reaction is carried out in an aqueous solution of sodium hydroxide, which serves as a base catalyst. The reaction produces EDMC as a precipitate, which is then filtered and dried. The yield of the reaction is typically high, with yields of up to 99% reported in some studies.

Safety and Hazards

Carbamates are a category of organic compounds that can raise health concerns . They are derived from carbamic acid and can be toxic .

Properties

IUPAC Name

ethyl N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-18-13(17)14-11-7-5-10(6-8-11)9-12(16)15(2)3/h5-8H,4,9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZBTLFIUHRQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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